molecular formula C6F10O2 B1295047 Octafluoroadipoyl difluoride CAS No. 37881-62-2

Octafluoroadipoyl difluoride

Cat. No. B1295047
CAS RN: 37881-62-2
M. Wt: 294.05 g/mol
InChI Key: FDGCJTUAVVJFMB-UHFFFAOYSA-N
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Description

Octafluoroadipoyl difluoride is a perfluorinated compound, which means that all the hydrogen atoms typically found in adipoyl difluoride have been replaced by fluorine atoms. This substitution greatly alters the chemical and physical properties of the molecule, making it more resistant to reactions and giving it unique characteristics that are of interest in various chemical applications.

Synthesis Analysis

The synthesis of perfluorinated compounds like octafluoroadipoyl difluoride often involves the use of organometallic intermediates. For example, the synthesis of polyfluorobiphenyls, which share some similarities with octafluoroadipoyl difluoride, has been described using organometallic titanium intermediates . Although the exact synthesis of octafluoroadipoyl difluoride is not detailed in the provided papers, it is likely that similar methods could be employed, utilizing highly reactive fluorinating agents or electrochemical fluorination techniques.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of strong carbon-fluorine bonds. In the case of octafluoroadipoyl difluoride, the molecule would exhibit a linear structure with a central carbon chain flanked by fluorine atoms. The electron-withdrawing nature of the fluorine atoms would result in a molecule with a high electron deficiency, making it stable against nucleophilic attack . X-ray structure determination of related compounds, such as octafluoro-4,4'-bipyridine, has shown the peculiarities of the molecular and crystal structure of fluorine-containing molecules .

Chemical Reactions Analysis

The chemical reactivity of octafluoroadipoyl difluoride would be influenced by its electron-deficient nature. It would be stable to alkylating agents but sensitive to nucleophilic substitution, where fluorine atoms could be replaced by nucleophiles under certain conditions . For instance, reactions involving fluoride ion with polyfluoroaromatic compounds have been studied, showing that while some perfluorinated compounds are resistant to reactions, others can undergo efficient polyfluoroalkylations .

Physical and Chemical Properties Analysis

Perfluorinated compounds like octafluoroadipoyl difluoride are known for their unique physical and chemical properties. They are typically resistant to heat, chemicals, and biological degradation. The high electronegativity of fluorine imparts a low polarizability to the molecule, which would be reflected in its physical properties such as melting point, boiling point, and solubility. The atomic volumes and charges of fluorine in perfluorinated hydrocarbons have been found to be relatively constant, with atomic volumes around 16-17 A^3 and charges between -0.6 and -0.7e . These properties make octafluoroadipoyl difluoride and similar compounds valuable in applications that require chemical inertness and stability.

Scientific Research Applications

Anion Binding and Sensing

Octafluoroadipoyl difluoride derivatives have been explored for their application as neutral anion receptors, demonstrating an enhanced affinity for binding anions such as fluoride, chloride, and dihydrogen phosphate. The introduction of fluorinated components into the molecular structure has significantly increased binding affinities, particularly for chloride and dihydrogen phosphate ions. This property has been utilized in designing receptors that can act as naked-eye sensors for phosphate anions, showcasing a change in color to indicate the presence of specific anions. Such advancements highlight the potential of octafluoroadipoyl difluoride derivatives in environmental monitoring and analytical chemistry applications (Anzenbacher et al., 2000).

Electrochemical Fluorination

The selective fluorination of organic compounds is crucial in the development of functional materials, pharmaceuticals, and agrochemicals. Electrochemical methods offer a green and sustainable approach to achieving selective fluorination, avoiding the use of hazardous reagents. Research into the electrochemical fluorination, especially using octafluoroadipoyl difluoride derivatives, has paved the way for new methodologies that are both efficient and selective. This approach has been instrumental in the development of novel fluorinating agents, contributing significantly to the field of organofluorine chemistry (Fuchigami & Inagi, 2020).

Semiconductor Manufacturing

In the semiconductor industry, gases derived from octafluoroadipoyl difluoride have been utilized for etching and cleaning processes. These compounds, due to their unique properties, are effective in the manufacturing of microelectronics, offering precise and clean etching capabilities. The use of such fluorinated gases has been critical in the advancement of semiconductor technology, allowing for the development of more efficient and smaller electronic devices (Tsai et al., 2002).

Medical Imaging

Octafluoroadipoyl difluoride derivatives have also found application in medical imaging, particularly in fluorine-19 (19F) MRI of the human lungs. The use of octafluorocyclobutane, a compound related to octafluoroadipoyl difluoride, demonstrates the potential for non-invasive lung imaging techniques. Such advancements offer significant benefits in diagnosing and monitoring pulmonary diseases, highlighting the versatility of octafluoroadipoyl difluoride derivatives in medical applications (Pavlova et al., 2020).

Safety And Hazards

Octafluoroadipoyl difluoride is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCJTUAVVJFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191317
Record name Octafluoroadipoyl difluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoroadipoyl difluoride

CAS RN

37881-62-2
Record name 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride
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Record name Octafluoroadipoyl difluoride
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Record name Octafluoroadipoyl difluoride
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Record name Octafluoroadipoyl difluoride
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Record name OCTAFLUOROADIPOYL DIFLUORIDE
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